molecular formula C9H12ClN3O B14903672 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol

2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol

Cat. No.: B14903672
M. Wt: 213.66 g/mol
InChI Key: PTTDRVGFCAAXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol typically involves the reaction of 5-chloropyrimidine with cyclopropylamine, followed by the addition of ethan-1-ol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4(3H)-one: A derivative of pyrimidine with similar biological activity.

    5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor properties.

    Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors

Uniqueness

2-((5-Chloropyrimidin-2-yl)(cyclopropyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and ethan-1-ol moiety contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-[(5-chloropyrimidin-2-yl)-cyclopropylamino]ethanol

InChI

InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13(3-4-14)8-1-2-8/h5-6,8,14H,1-4H2

InChI Key

PTTDRVGFCAAXPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCO)C2=NC=C(C=N2)Cl

Origin of Product

United States

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